ABC34 can be synthesized through several chemical routes, which will be discussed in detail later. Its discovery and subsequent studies have been documented in numerous peer-reviewed journals, highlighting its significance in both academic and industrial research.
ABC34 falls under the category of organic compounds, specifically within the subset of heterocycles due to the presence of nitrogen or other heteroatoms in its ring structure. This classification is crucial as it influences the compound's chemical behavior and interaction with biological systems.
The synthesis of ABC34 can be achieved through various methods, including:
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and solvent choice. For instance, using polar aprotic solvents can facilitate better solvation of reactants, leading to higher yields. Additionally, catalysts may be employed to increase reaction rates or selectivity.
ABC34 possesses a complex molecular structure characterized by multiple functional groups that contribute to its chemical reactivity. The structure can be represented using standard chemical notation, illustrating the arrangement of atoms and bonds.
Key structural data for ABC34 includes:
ABC34 participates in various chemical reactions, including:
The kinetics and mechanisms of these reactions can be studied using spectroscopic methods or computational chemistry simulations to predict outcomes and optimize conditions.
The mechanism of action for ABC34 primarily involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, ABC34 can modulate their activity, leading to therapeutic effects.
Research indicates that ABC34 may exhibit specific binding affinities and inhibitory constants (Ki values), which are critical for understanding its efficacy in biological systems. These parameters are often determined through biochemical assays.
ABC34 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications to ABC34’s structure can significantly alter its physical and chemical properties, impacting its applications.
ABC34 has several scientific uses across different fields:
The versatility of ABC34 makes it a valuable compound for ongoing research aimed at discovering new applications and improving existing technologies.
ABC34 belongs to the carbamate chemical class with the systematic name:1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate [2]. Its molecular formula is C₃₁H₃₃N₅O₆, featuring:
The canonical SMILES representation is:O=C(N1CCN(C2=CC=C(OC)C=C2)CC1)ON(C3=O)C(N4C3CN(CC5=CC=C(OC6=CC=CC=C6)C=C5)CC4)=O
[2].
Table 1: Structural Identity of ABC34
Property | Value |
---|---|
IUPAC Name | 1,3-dioxo-7-(4-phenoxybenzyl)hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine-1-carboxylate |
Molecular Formula | C₃₁H₃₃N₅O₆ |
CAS Registry Number | 1831135-56-8 |
InChI Key | JJXNIRULKJQOCI-UHFFFAOYSA-N |
ABC34 has a molecular weight of 571.634 g/mol. Its solubility profile includes:
Stability data indicate storage at -20°C for powdered forms and -80°C for solutions, suggesting sensitivity to thermal and aqueous degradation. The compound requires sonication for dissolution, implying moderate to poor spontaneous solubility. Key physicochemical parameters (logP, pKa) remain uncharacterized in the literature, highlighting a research gap [1] [3].
ABC34 was specifically engineered as a pharmacologically inert counterpart to the potent AIG1 inhibitor JJH260. Unlike JJH260, which exhibits nanomolar inhibition of AIG1-mediated hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs), ABC34 shows negligible activity against this enzyme (IC₅₀ >25 μM for 9-PAHSA hydrolysis). This functional distinction allows researchers to:
Its designation as an "inactive control" is context-dependent, however, as subsequent studies revealed significant inhibition of serine hydrolases ABHD6 and PPT1, complicating its use in proteome-wide studies [1].
AIG1 is a transmembrane threonine hydrolase that hydrolyzes anti-inflammatory lipids called FAHFAs. Discovered via activity-based protein profiling (ABPP), it features a conserved catalytic triad (Thr43-His134 in humans) embedded within transmembrane domains—an unusual architecture for hydrolases [4].
ABC34 exhibits >25 μM IC₅₀ against AIG1, confirming its design as an inactive probe for this enzyme. This weak inhibition contrasts sharply with JJH260, establishing ABC34's utility in deconvoluting AIG1-specific functions. Mechanistically, AIG1 inhibition studies require membrane proteome preparations due to its transmembrane topology, complicating activity measurements [4].
Table 2: Enzyme Targets of ABC34
Target | Inhibition IC₅₀ | Biological Role | Inhibition Significance |
---|---|---|---|
AIG1 | >25 μM | FAHFA hydrolysis; lipid signaling | Inactive control benchmark |
ABHD6 | <25 μM* | Monoacylglycerol hydrolysis; endocannabinoid metabolism | Off-target; confounds metabolic studies |
PPT1 | <25 μM* | Depalmitoylation; lysosomal function | Off-target; links to neuronal ceroid lipofuscinosis |
*Exact values not reported; potency inferred from comparative studies [1] [8].
Despite its inactivity toward AIG1, ABC34 potently inhibits two serine hydrolases:
These off-target interactions occur at concentrations <25 μM, suggesting ABC34's unanticipated utility as a lead compound for ABHD6/PPT1 pharmacology. Competitive ABPP studies first revealed this polypharmacology, underscoring the value of chemoproteomic screening in inhibitor characterization [1] [8].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8